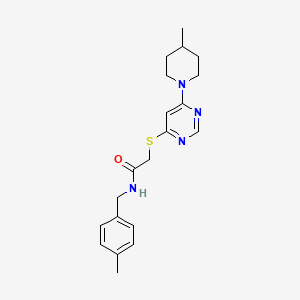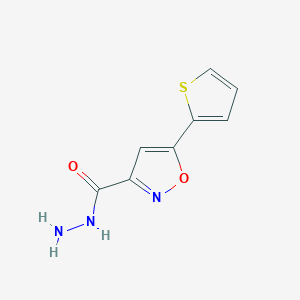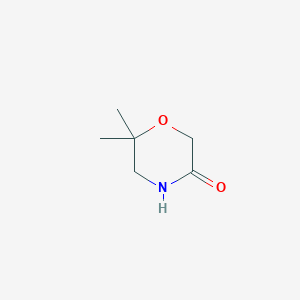![molecular formula C18H14BrN3O3 B2397790 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 1251599-92-4](/img/structure/B2397790.png)
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C18H14BrN3O3 and its molecular weight is 400.232. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Activity
Pyrazolines, including derivatives like the one , have demonstrated antioxidant properties. Oxidative stress, characterized by an imbalance between free radicals and antioxidants, plays a role in various diseases. These compounds scavenge free radicals and protect cells from damage .
Neurotoxicity Assessment
The newly synthesized pyrazoline derivative can be evaluated for its neurotoxic potential. Researchers can study its effects on acetylcholinesterase (AchE) activity in the brain. AchE is crucial for normal nerve impulse transmission, and alterations in its activity can impact behavior and survival in organisms .
Antimicrobial Properties
Pyrazolines have been investigated for their antibacterial and antifungal activities. Researchers can explore the compound’s effectiveness against specific pathogens, contributing to the development of novel antimicrobial agents .
Anti-Inflammatory Effects
Given the reported anti-inflammatory properties of pyrazolines, further studies can assess whether this compound modulates inflammatory pathways. Understanding its mechanisms could lead to potential therapeutic applications .
Antiparasitic Potential
Investigating the compound’s impact on parasites (such as protozoans or helminths) could reveal its antiparasitic properties. This knowledge may aid in developing treatments for parasitic infections .
Antitumor Activity
Pyrazolines have shown promise as antitumor agents. Researchers can explore the compound’s effects on cancer cell lines, tumor growth inhibition, and potential mechanisms of action .
Clinical Applications
While preclinical studies are essential, researchers can also consider clinical applications. Investigating safety, pharmacokinetics, and efficacy in humans is crucial for translating laboratory findings into practical therapies .
Structural Modifications
Researchers can explore structural modifications of this compound to enhance specific properties. Rational design and synthesis of related derivatives may lead to optimized drug candidates .
properties
IUPAC Name |
4-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c1-11-18(23)22(14-7-2-3-8-15(14)24-11)10-16-20-17(21-25-16)12-5-4-6-13(19)9-12/h2-9,11H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHQSHPTRCGBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2H-1,4-benzoxazin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2397710.png)

![2-bromo-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2397714.png)

![N-[2-(Difluoromethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B2397717.png)
![Bicyclo[3.1.0]hexane-1,5-dicarboxylic acid](/img/structure/B2397721.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-phenoxypropanoate](/img/structure/B2397722.png)
![3-nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2397724.png)




![ethyl 2-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2397730.png)